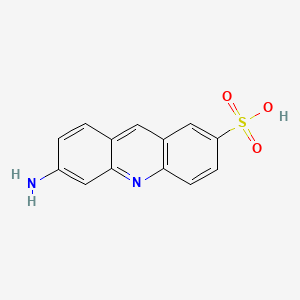
1,1,1-trifluoro-N-methyl-N-(4-(methylthio)benzyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-trifluoro-N-methyl-N-(4-(methylthio)benzyl)methanamine is an organic compound characterized by the presence of trifluoromethyl and methylthio groups attached to a benzylamine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trifluoro-N-methyl-N-(4-(methylthio)benzyl)methanamine typically involves the reaction of 4-(methylthio)benzylamine with trifluoromethylating agents under controlled conditions. Common reagents used in the synthesis include trifluoromethyl iodide and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems might be employed to maintain consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-trifluoro-N-methyl-N-(4-(methylthio)benzyl)methanamine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the trifluoromethyl group under specific conditions.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, palladium on carbon.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-trifluoromethylated amines.
Substitution: Various substituted benzylamines.
Applications De Recherche Scientifique
1,1,1-trifluoro-N-methyl-N-(4-(methylthio)benzyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,1,1-trifluoro-N-methyl-N-(4-(methylthio)benzyl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The methylthio group may interact with thiol-containing enzymes or proteins, potentially inhibiting their activity. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1,1-trifluoro-N-methyl-N-(4-nitrobenzyl)methanamine
- 1,1,1-trifluoro-N-methyl-N-(4-methylbenzyl)methanamine
- 1,1,1-trifluoro-N-phenyl-N-(1H-tetrazol-5-ylmethyl)methanesulfonamide
Uniqueness
1,1,1-trifluoro-N-methyl-N-(4-(methylthio)benzyl)methanamine is unique due to the presence of both trifluoromethyl and methylthio groups, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C10H12F3NS |
|---|---|
Poids moléculaire |
235.27 g/mol |
Nom IUPAC |
1,1,1-trifluoro-N-methyl-N-[(4-methylsulfanylphenyl)methyl]methanamine |
InChI |
InChI=1S/C10H12F3NS/c1-14(10(11,12)13)7-8-3-5-9(15-2)6-4-8/h3-6H,7H2,1-2H3 |
Clé InChI |
YSWNFRRCJPARHF-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CC=C(C=C1)SC)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Methylcyclohepta[b]pyrrole-2,8(1H,3H)-dione](/img/structure/B13957942.png)



![4H-Pyrido[1,2-a]pyrimidine-3-propanoic acid, 6-methyl-4-oxo-, ethyl ester](/img/structure/B13957961.png)



![2-Chloro-5-({[(3-chloro-1-benzothiophen-2-yl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13957984.png)



